3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
Description
This compound features a complex heterocyclic framework combining a quinolin-2(1H)-one core with a 4,5-dihydropyrazole moiety. Key structural attributes include:
- Quinoline Core: A 6-bromo substitution and a phenyl group at position 3.
- Pyrazole Ring: A 1-acetyl group at position 1 and a 4-methoxyphenyl substituent at position 4.
Properties
IUPAC Name |
3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O3/c1-16(32)31-24(17-8-11-20(34-2)12-9-17)15-23(30-31)26-25(18-6-4-3-5-7-18)21-14-19(28)10-13-22(21)29-27(26)33/h3-14,24H,15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOEAFDGAOMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a synthetic derivative belonging to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 397.29 g/mol. Its structure features a quinoline core substituted with a pyrazole moiety, which is known for conferring various biological activities.
Antioxidant Activity
Research indicates that similar compounds within the pyrazole and quinoline classes demonstrate significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Xanthine Oxidase : Inhibition studies revealed an IC50 value of approximately 5.30 µM, indicating moderate potency against this enzyme, which is crucial in uric acid metabolism .
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Xanthine Oxidase | 5.30 | Noncompetitive inhibition |
Study 1: Xanthine Oxidase Inhibition
A study conducted by researchers at the Indo-Soviet Friendship College of Pharmacy assessed the compound's ability to inhibit xanthine oxidase activity. The results demonstrated that pre-incubation with the compound led to a significant decrease in uric acid production, supporting its potential use in managing conditions like gout .
Study 2: Anticancer Screening
In a preliminary screening of various pyrazole derivatives, compounds structurally related to the target compound were evaluated against human cancer cell lines such as HeLa and MCF7. The findings indicated that these derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting that the target compound may also possess similar properties .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy and acetyl groups enhances electron donation capabilities, facilitating ROS scavenging.
- Enzyme Binding : The quinoline structure allows for effective binding to active sites on enzymes like xanthine oxidase, inhibiting their activity through conformational changes.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit various pharmacological properties:
-
Anticancer Activity :
- Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole ring may enhance these effects by interfering with cancer cell proliferation pathways.
- A study demonstrated that analogs of quinoline exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
-
Antimicrobial Properties :
- Compounds containing both quinoline and pyrazole structures have shown promising antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance .
- Research has indicated that modifications to the quinoline structure can lead to enhanced antibacterial and antifungal activities.
- Anti-inflammatory Effects :
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Anti-inflammatory Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their key features:
Physicochemical and Electronic Properties
- Methoxy vs. Chloro : The 4-methoxyphenyl group in the target compound offers greater solubility in polar solvents compared to 2-chlorophenyl in , due to the methoxy group’s electron-donating nature .
- Quinoline vs. Pyrazol-3-one Cores: The quinolin-2(1H)-one scaffold (target compound) provides a larger aromatic surface for target binding compared to simpler pyrazol-3-ones (e.g., ), which may enhance selectivity in biological systems .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing this compound, and how can reaction yields be improved?
- Methodology : The compound’s pyrazoline core can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones in ethanol under reflux, as demonstrated for structurally similar pyrazoline derivatives . Key parameters include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and spectroscopic validation (¹H/¹³C NMR, HRMS) are critical for confirming structural integrity. Yield optimization may require catalyst screening (e.g., acetic acid or p-toluenesulfonic acid) .
Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?
- Methodology : Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) to determine pKa values, as described for triazolone derivatives . Stability studies should employ HPLC-UV under accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic buffers) to assess hydrolytic degradation. Solubility profiles can be quantified via shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for anticancer activity using MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare results to positive controls (e.g., doxorubicin) and structurally related pyrazoline-coumarin hybrids, which have shown sub-micromolar potency in similar studies . Enzyme inhibition assays (e.g., COX-2 or topoisomerase I/II) can elucidate mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Methodology : Conduct meta-analyses of SAR studies, focusing on substituent effects (e.g., 4-methoxyphenyl vs. 2-hydroxyphenyl groups) and their impact on target binding. For example, pyrazoline derivatives with electron-donating groups (e.g., methoxy) often enhance enzyme inhibition, while bromo substituents may influence quinoline ring reactivity . Use molecular docking (AutoDock Vina) to compare binding poses with crystallographic data from related structures .
Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicological risks?
- Methodology : Adapt frameworks from environmental chemistry projects (e.g., INCHEMBIOL) to assess abiotic/biotic degradation pathways. Perform OECD 301F biodegradability tests and quantify bioaccumulation potential using logP values (calculated via XLogP3). Ecotoxicity can be evaluated via Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. How can the compound’s mechanism of action be validated in complex biological systems?
- Methodology : Employ CRISPR-Cas9 gene editing to knockout putative targets (e.g., apoptosis-related proteins) in cancer cell lines, followed by rescue experiments. For in vivo validation, use xenograft models (e.g., nude mice with HT-29 tumors) and monitor tumor volume reduction via PET/CT imaging. Transcriptomic profiling (RNA-seq) can identify downstream pathways affected by treatment .
Q. What strategies optimize crystallographic analysis for structural elucidation of derivatives?
- Methodology : Grow single crystals via slow evaporation in solvent mixtures (e.g., dichloromethane/methanol). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Compare torsion angles and hydrogen-bonding networks to related quinoline-pyrazoline hybrids to identify conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
